1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester
Overview
Description
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester is an organic compound with a pyrazole ring structure. This compound is known for its diverse applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a carboxylic acid group, a mercapto group, and an ethyl ester group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine can yield the desired ester. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. The initial steps may include the preparation of intermediate compounds, followed by cyclization and esterification reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrazole ring can interact with various receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
1H-Pyrazole-4-carboxylic acid: Lacks the mercapto and ethyl ester groups.
5-Mercapto-1-methyl-1H-pyrazole: Lacks the carboxylic acid and ethyl ester groups.
1-Methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Lacks the mercapto group
Uniqueness: 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both the mercapto and ester groups allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
ethyl 2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4-8-9(2)6(5)12/h4,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBCSUBBTCMWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449205 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-79-2 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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